molecular formula C12H24O6 B2418423 (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether CAS No. 73692-52-1

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether

Cat. No. B2418423
CAS RN: 73692-52-1
M. Wt: 264.318
InChI Key: YBNLIMPNCMSLBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether, commonly known as TDE, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TDE is a versatile compound that can be used in various applications, including as a cross-linking agent, a polymer modifier, and a surfactant.

Scientific Research Applications

Carcinogenic Risk Evaluation

Glycidyl ethers, including variants like (3,6,9,12-Tetraoxatridecane-1-yl)glycidyl ether, are known for their reactivity as epoxides in various epoxy materials. Research shows they can cause allergic reactions and are genotoxic, leading to the formation of DNA adducts with nucleic acid components. This genotoxicity necessitates the evaluation of carcinogenic risks associated with these compounds (Plná, Segerbäck, & Schweda, 1996).

Polymer Chemistry Applications

The compound shows potential in polymer chemistry. For instance, 1-ethoxyethyl glycidyl ether, derived from Gly and ethyl vinyl ether, has been used for homopolymerization to produce linear polyglycidyl. This showcases the compound's versatility in creating polymers with complex architectures (Zhang & Wang, 2015).

Biocatalysis in Drug Synthesis

Glycidyl ethers are crucial in the organic synthesis of anti-cancer and anti-obesity drugs. The enantioselective properties of Ylehd, an epoxide hydrolase, have been studied for their potential in the kinetic resolution of glycidyl ethers, important for producing pharmaceutically relevant chiral compounds (Bendigiri et al., 2018).

Biomonitoring and Dosimetry

Glycidyl ethers' interaction with hemoglobin in mice was studied to explore biomonitoring potential for these compounds. This research is crucial for understanding human exposure to glycidyl ethers, commonly used in epoxy resins (Pérez, Plná, & Osterman-Golkar, 1997).

Inorganic/Organic Hybrid Materials

Glycidyl ethers have been used to create inorganic/organic hybrid materials. For instance, the photocurable, liquid epoxides derived from allyl glycidyl ether have been utilized as precursors in coating and nanocomposite applications (Sellinger & Laine, 1996).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel materials. For example, fluorinated polyether glycol was successfully synthesized using fluorine-containing glycidyl ether, indicating potential in producing new materials with unique properties (Li, Song, & Wang, 2011).

properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10-12-11-18-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNLIMPNCMSLBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73692-52-1
Record name 2-(2,5,8,11,14-Pentaoxapentadecyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.